molecular formula C21H23ClN2O4S B2444790 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040693-92-2

1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2444790
CAS No.: 1040693-92-2
M. Wt: 434.94
InChI Key: XRBXLGJBKUXHIP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex synthetic compound featuring a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core structure substituted with a 4-chlorophenyl group at the 1-position and a 4-methoxyphenethyl moiety at the 4-position, and is further characterized by a sulfone group (6,6-dioxide) on the thiophene ring. This specific molecular architecture, which incorporates a chlorophenyl group—a feature known to be present in antagonists targeting receptors such as the Melanin-Concentrating Hormone Receptor 1 (MCHR1) —suggests its potential utility in metabolic disorder and energy homeostasis research. Furthermore, the 6,6-dioxide (sulfone) group is a hallmark of advanced heterocyclic compounds investigated for targeted protein inhibition, as seen in the development of selective kinase inhibitors like those for MKK4 . The presence of the 4-methoxyphenethyl group is a key structural motif found in compounds designed to modulate central nervous system (CNS) targets, including ion channels and G-protein-coupled receptors (GPCRs) . As a sophisticated chemical tool, this compound is positioned for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to elucidate novel biological pathways. It is supplied exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct all necessary experiments to fully characterize the compound's specificity, pharmacodynamics, and pharmacokinetics for their specific applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-28-18-8-2-15(3-9-18)10-11-23-12-21(25)24(17-6-4-16(22)5-7-17)20-14-29(26,27)13-19(20)23/h2-9,19-20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBXLGJBKUXHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex heterocyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a thieno[3,4-b]pyrazine core, which is known for various biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenethyl substituents may influence its pharmacological properties, enhancing its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 364.90 g/mol

Structural Characteristics

  • The compound includes a thieno ring fused with a pyrazine moiety, contributing to its stability and reactivity.
  • Substituents such as chlorine and methoxy groups may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,4-b]pyrazines demonstrate activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) values, which provide insights into the effectiveness of the compound against specific pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive2.14 ± 0.003
UreaseNon-competitive1.13 ± 0.003

These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. The thieno[3,4-b]pyrazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines:

Cancer Cell Line Cytotoxicity Level
MCF-7 (Breast Cancer)Significant
HeLa (Cervical Cancer)Moderate
A549 (Lung Cancer)Weak

The mechanisms of action are thought to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[3,4-b]pyrazine derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy, revealing that certain substitutions led to a marked increase in inhibition zones compared to controls.

Case Study 2: Enzyme Inhibition

In a pharmacological evaluation of urease inhibitors, several derivatives were tested for their ability to inhibit urease activity in vitro. The study found that compounds with electron-withdrawing groups at specific positions exhibited superior inhibitory effects compared to those with electron-donating groups.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step cyclization reactions. A common approach is the condensation of 4-chlorophenyl precursors with heterocyclic intermediates (e.g., pyrazolo-pyrimidine or thieno-pyrazine cores) under basic conditions (e.g., triethylamine). Reaction optimization may include varying solvents (DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Monitoring via thin-layer chromatography (TLC) or HPLC ensures purity .

Q. How should researchers characterize the compound’s structure and purity?

Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation, employing SHELX programs (e.g., SHELXL for refinement) . Complement with spectroscopic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra to verify substituent positions.
  • HPLC-MS : Confirm molecular weight and purity (>95%) .
  • FT-IR : Identify functional groups (e.g., sulfone groups at 6,6-dioxide positions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

  • Dose-response studies : Validate activity across multiple concentrations.
  • Target-specific assays : Use kinase profiling or receptor-binding assays to confirm mechanistic hypotheses .
  • Repurification : Re-isolate the compound via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) to exclude degradation products .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) from the PDB. For ADMET prediction, use tools like SwissADME or pkCSM to assess solubility, CYP450 interactions, and bioavailability. Validate with molecular dynamics simulations (GROMACS) to study ligand-protein stability .

Q. How can reaction yields be improved for large-scale synthesis?

Optimize stoichiometry (e.g., 1.2 equivalents of 4-methoxyphenethyl bromide) and employ microwave-assisted synthesis to reduce reaction time. Use flow chemistry for controlled mixing and scalability. Post-synthesis, purify via recrystallization (ethanol/water) or preparative HPLC .

Q. What strategies address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, ensuring compatibility with biological systems.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles for controlled release .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Thermal Stability : Assess via thermogravimetric analysis (TGA) to determine decomposition thresholds for storage .
  • Stereochemical Purity : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess in asymmetric syntheses .

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